Lipophilicity Modulation: Calculated logP Comparison of 922066-55-5 vs. Parent Sulfonamide and N-Ethyl-acetamide Analog
The pivalamide substituent in CAS 922066-55-5 is predicted to substantially increase lipophilicity relative to the parent 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold and to N-ethyl-acetamide analogs. Based on standard cheminformatics calculations (ALOGPS 2.1), the target compound exhibits a computed logP of approximately 1.8, compared to 0.2 for the parent sulfonamide and 0.6 for the corresponding N-ethyl-acetamide derivative [1]. This approximately 1.6 log unit increase corresponds to a roughly 40-fold higher partition coefficient, which may translate into improved blood-brain barrier permeability and altered tissue distribution profiles relevant to CNS-targeted carbonic anhydrase inhibition.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Computed logP ≈ 1.8 (ALOGPS 2.1) |
| Comparator Or Baseline | Parent 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (computed logP ≈ 0.2); N-ethyl-acetamide analog (computed logP ≈ 0.6) |
| Quantified Difference | ΔlogP ≈ +1.6 vs. parent; ΔlogP ≈ +1.2 vs. N-ethyl-acetamide analog |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm; no experimental shake-flask logP data available for this specific compound |
Why This Matters
Higher logP is a key determinant of CNS exposure potential; for users screening carbonic anhydrase inhibitors for neurological indications, the enhanced lipophilicity of 922066-55-5 may provide a functional advantage that simpler, more polar analogs cannot offer.
- [1] Tetko IV, Gasteiger J, Todeschini R, et al. Virtual computational chemistry laboratory – design and description. J Comput Aided Mol Des. 2005;19:453-463. ALOGPS 2.1 program used for logP prediction. View Source
